N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 954619-25-1
VCID: VC11895156
InChI: InChI=1S/C21H19ClN4O2S/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)20(28)18-14-29-21(23-18)24-19(27)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,24,27)
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.9 g/mol

N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide

CAS No.: 954619-25-1

Cat. No.: VC11895156

Molecular Formula: C21H19ClN4O2S

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide - 954619-25-1

Specification

CAS No. 954619-25-1
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.9 g/mol
IUPAC Name N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C21H19ClN4O2S/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)20(28)18-14-29-21(23-18)24-19(27)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,24,27)
Standard InChI Key ODIVJRDDLYIPIP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4

Introduction

Structural Composition and Molecular Properties

Core Scaffold and Substituent Analysis

The compound’s architecture integrates three critical components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for enhancing metabolic stability and bioavailability in drug-like molecules .

  • Piperazine-carbonyl moiety: A 1-carbonyl-4-(3-chlorophenyl)piperazine group attached to the thiazole’s 4-position. The piperazine ring contributes to conformational flexibility, while the 3-chlorophenyl substituent modulates lipophilicity and target affinity.

  • Benzamide group: A benzene ring connected via an amide bond to the thiazole’s 2-position, providing additional hydrogen-bonding sites for receptor interactions.

Physicochemical Characteristics

Key properties are summarized below:

PropertyValue
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.9 g/mol
logPEstimated 2.8–3.2
Hydrogen Bond Acceptors5
Polar Surface Area92.7 Ų
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4

The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .

Synthetic Pathways and Characterization

Multi-Step Synthesis Strategy

The synthesis involves three sequential reactions:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones yields the 1,3-thiazole core.

  • Piperazine-carbonyl incorporation: A coupling reaction (e.g., EDC/HOBt) attaches 4-(3-chlorophenyl)piperazine-1-carboxylic acid to the thiazole’s 4-position.

  • Benzamide functionalization: Benzoyl chloride reacts with the thiazole’s 2-amino group under basic conditions.

Purification and Analytical Validation

  • Chromatography: Reverse-phase HPLC achieves >95% purity.

  • Spectroscopic confirmation:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine CH2 groups (δ 2.8–3.4 ppm), and amide NH (δ 10.2 ppm).

    • MS (ESI+): m/z 427.9 [M+H]+.

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

The piperazine moiety suggests affinity for 5-HT1A and 5-HT2A receptors, which are implicated in depression and anxiety. Molecular docking simulations predict hydrogen bonding between the carbonyl group and Ser159/Thr160 residues of 5-HT1A, with the 3-chlorophenyl group occupying a hydrophobic pocket.

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity :

Microbial StrainMIC (μg/mL)Reference Drug (MIC)
Staphylococcus aureus31.25Spectinomycin (125)
Candida albicans7.81Fluconazole (15.62)

Mechanistically, the thiazole ring disrupts fungal ergosterol biosynthesis, while the benzamide group inhibits bacterial DNA gyrase .

Comparative Analysis with Structural Analogues

Role of Substituents on Activity

  • Chlorophenyl position: 3-Chloro substitution (as in N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide) enhances antimicrobial potency compared to 4-chloro derivatives (MIC increase by 2–4×) .

  • Benzamide vs. alkyl groups: Replacing benzamide with N,N-dimethylguanidine (as in analogue 19 from ) reduces antifungal activity by 50%, underscoring the benzamide’s role in target binding.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

  • Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the piperazine ring generates inactive metabolites.

  • Toxicity: Ames test negative for mutagenicity; LD50 (mouse) = 320 mg/kg.

Regulatory Status and Future Directions

Research Opportunities

  • Optimization: Introducing electron-withdrawing groups (e.g., NO2) at the benzamide’s para position may enhance antimicrobial activity .

  • In vivo studies: Evaluate antidepressant efficacy in rodent models of chronic stress.

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